5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)3-9-6(8)10-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXQRRWVSIJWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725787 | |
| Record name | 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233143-59-3 | |
| Record name | 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the bromination and chlorination of pyrrolo[2,1-f][1,2,4]triazine derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Scientific Research Applications
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is used in various scientific research applications:
- Chemistry: It serves as a building block in synthesizing complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored for potential therapeutic uses in drug discovery and development.
- Industry: The compound is used in developing new materials and chemical processes.
This compound exhibits significant biological activity, particularly as a kinase inhibitor, making it a candidate for drug discovery. Kinases are enzymes crucial in cell signaling through protein phosphorylation. The compound inhibits kinase activity by binding to specific kinase active sites, disrupting their function and altering downstream signaling pathways critical for cell proliferation and survival.
Research suggests that this compound has anticancer activity by inhibiting kinases involved in cancer cell growth. In vitro studies have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, it has shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) at micromolar concentrations.
In addition to anticancer properties, this compound has been evaluated for antimicrobial effects, with preliminary studies suggesting potential activity against certain bacterial strains. However, further research is needed to confirm its efficacy and mechanism in this context.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common reagents include nucleophiles for substitution and oxidizing or reducing agents for redox reactions, with reaction conditions optimized based on the desired transformation. The products formed depend on the specific reagents and conditions used; substitution can yield functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Pharmacokinetics and Stability
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Halogenated Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Key Observations:
Positional Effects :
- The 5-bromo-2-chloro substitution (target compound) differs from 7-bromo analogs in electronic distribution and steric interactions, impacting receptor binding .
- 5-Bromo-4-chloro (CAS 1403767-33-8) shows altered activity compared to the 5-bromo-2-chloro derivative, highlighting the importance of substituent positioning on biological efficacy .
7-chloro derivatives) . Dichloro substitutions (e.g., 7-bromo-2,4-dichloro) improve compound stability but may raise toxicity concerns .
Biological Activity :
- 7-Bromo and 7-chloro derivatives exhibit significant antitumor activity but differ in cardiovascular toxicity profiles, with the bromo analog showing higher hERG inhibition .
- 5-Bromo-2-chloro and 5-bromo-4-chloro derivatives are being explored for kinase inhibition, with scaffold hopping strategies optimizing substituents for selectivity .
Comparison with Non-Pyrrolo Triazine Analogs
Table 2: Broader Structural Analogs in Drug Discovery
Key Observations:
- Triazavirin (triazolo[2,1-f][1,2,4]triazine) shares the triazine core but lacks the pyrrole ring, reducing conformational flexibility compared to pyrrolo derivatives .
- Brivanib alaninate demonstrates the scaffold’s versatility, where bulky aromatic substituents (e.g., 4-(3-fluoro-4-methylphenyl)) enhance kinase selectivity .
Biological Activity
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound has garnered attention for its potential applications in drug discovery, particularly as a kinase inhibitor. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₃BrClN₃
- CAS Number : 1233143-59-3
- Structural Features : The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure with bromine and chlorine substituents that influence its reactivity and biological properties.
Target Kinases
This compound primarily targets various protein kinases. Kinases are enzymes that play critical roles in cellular signaling by phosphorylating proteins.
Mode of Action
The compound acts as an inhibitor of kinase activity. By binding to the active sites of specific kinases, it disrupts their function and subsequently alters downstream signaling pathways that are crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting kinases involved in cancer cell growth. For instance:
- In vitro studies have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia), demonstrating significant cytotoxic effects at micromolar concentrations .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects . Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this context.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Metabolic Stability : Similar compounds have shown good metabolic stability in biological systems.
- Environmental Stability : The compound should be stored under inert conditions at temperatures between 2–8°C to maintain its integrity .
Research Applications
This compound serves multiple roles in scientific research:
- Drug Development : As a potential lead compound for developing new cancer therapies targeting specific kinases.
- Chemical Synthesis : Used as a building block in organic synthesis to create more complex molecules with desired biological activities .
Comparative Analysis with Related Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | C₆H₃BrClN₃ | Kinase inhibition |
| 7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine | C₇H₅BrClN₃ | Anticancer activity |
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Study : A study conducted on MCF-7 cells demonstrated that the compound inhibited cell proliferation effectively through kinase inhibition (IC50 values in the low micromolar range) .
Cell Line IC50 (µM) MCF-7 5.0 K-562 3.0 - Antimicrobial Assessment : Initial screenings indicated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of pyrrolo[2,1-f][1,2,4]triazine precursors. A one-pot preparation method using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C achieves selective bromination at the 5-position . Chlorination typically employs POCl₃ or PCl₅ under reflux (80–100°C), with yields optimized by controlling stoichiometry (1.5–2.0 equiv. of chlorinating agent) and reaction time (6–12 hr) .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~273.3 for C₆H₃BrClN₃) .
- HPLC : Use reverse-phase chromatography (≥95% purity threshold) with UV detection at 254 nm .
Q. What stability considerations are critical for handling and storage?
- Stability Profile : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation products (e.g., dehalogenated derivatives) form after >6 months at room temperature, detectable via GC-MS .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?
- Strategy : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactivity at the 5-bromo and 2-chloro positions. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies potential binding modes .
- Validation : Correlate computational predictions with experimental Suzuki-Miyaura cross-coupling results (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to assess functionalization efficiency .
Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?
- Case Study : Discrepancies in coupling yields (40–85%) may arise from:
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in aryl boronic acid couplings due to enhanced oxidative addition .
- Solvent Effects : Dioxane/water mixtures (4:1) reduce side reactions vs. pure DMF .
- Troubleshooting : Use LC-MS to identify byproducts (e.g., debrominated intermediates) and adjust catalyst loading (5–10 mol%) .
Q. How can researchers optimize regioselective functionalization of the pyrrolotriazine core?
- Experimental Design :
- Buchwald-Hartwig Amination : Employ Xantphos/Pd₂(dba)₃ with primary amines (e.g., methylamine) to substitute the 2-chloro group selectively (90% yield, 80°C, 12 hr) .
- Sonogashira Coupling : Use CuI/Pd(PPh₃)₂Cl₂ with terminal alkynes to functionalize the 5-bromo position .
- Monitoring : Track regioselectivity via ¹H NMR (disappearance of Cl/Br signals) and X-ray crystallography for unambiguous confirmation .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Process Chemistry Considerations :
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
- Safety : Mitigate exothermic risks during chlorination by using controlled addition of POCl₃ and jacketed reactors .
Methodological Recommendations
- Data Reproducibility : Document reaction parameters (e.g., ramp rates, degassing steps) to minimize batch-to-batch variability .
- Theoretical Frameworks : Apply retrosynthetic analysis to prioritize halogen retention or displacement based on target applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
